molecular formula C17H15Cl2N5OS B12030262 N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 577986-10-8

N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B12030262
CAS No.: 577986-10-8
M. Wt: 408.3 g/mol
InChI Key: NDNHONXIDSPSOT-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridinyl group, and the coupling with the dichlorophenyl acetamide moiety. Common reagents used in these reactions may include ethyl bromide, pyridine, triazole precursors, and dichlorophenyl acetamide. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the dichlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or dichlorophenyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the pyridinyl or dichlorophenyl moieties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide may include other acetamides with different substituents, triazole derivatives, and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

577986-10-8

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15Cl2N5OS/c1-2-24-16(14-5-3-4-8-20-14)22-23-17(24)26-10-15(25)21-11-6-7-12(18)13(19)9-11/h3-9H,2,10H2,1H3,(H,21,25)

InChI Key

NDNHONXIDSPSOT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3

Origin of Product

United States

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